molecular formula C14H20O B14395613 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one CAS No. 88444-63-7

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one

Cat. No.: B14395613
CAS No.: 88444-63-7
M. Wt: 204.31 g/mol
InChI Key: ODAKUQLCMJQTOZ-UHFFFAOYSA-N
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Description

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one is a complex organic compound known for its unique spirocyclic structure. This compound is part of the sesquiterpene family, which are naturally occurring hydrocarbons found in plants and marine organisms. The spirocyclic structure of this compound makes it an interesting subject for synthetic and mechanistic studies in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves multiple steps, starting from simpler organic molecules. One of the documented synthetic routes includes the use of bromomethylene as a key intermediate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques such as bromination, cyclization, and spirocyclization reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Metal-ammonia reductions often use sodium or lithium in liquid ammonia.

    Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxygenated, reduced, and halogenated derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one lies in its spirocyclic structure, which imparts distinct physical and chemical properties. This structure makes it a valuable compound for studying spirocyclic chemistry and exploring new synthetic methodologies.

Properties

CAS No.

88444-63-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1,5,5-trimethylspiro[5.5]undeca-1,10-dien-9-one

InChI

InChI=1S/C14H20O/c1-11-5-4-8-13(2,3)14(11)9-6-12(15)7-10-14/h5-6,9H,4,7-8,10H2,1-3H3

InChI Key

ODAKUQLCMJQTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C12CCC(=O)C=C2)(C)C

Origin of Product

United States

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